molecular formula C9H5NO8 B1316948 5-Nitrobenzene-1,2,3-tricarboxylic acid CAS No. 3807-81-6

5-Nitrobenzene-1,2,3-tricarboxylic acid

Cat. No. B1316948
CAS RN: 3807-81-6
M. Wt: 255.14 g/mol
InChI Key: KIRNHRJGEAFKPM-UHFFFAOYSA-N
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Description

5-Nitrobenzene-1,2,3-tricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It is a colorless crystal or light yellow crystal . It is a derivative of benzenetricarboxylic acid, which is a group of chemical compounds that are tricarboxylic derivatives of benzene .


Synthesis Analysis

5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized by nitration of benzene tricarboxylic acid . The specific steps involve dissolving benzene tricarboxylic acid in sulfuric acid, adding nitric acid dropwise slowly, obtaining a precipitate after the reaction, and obtaining the target product by washing the precipitate .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that benzenetricarboxylic acid derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in fields such as gas storage, sensing, catalysis, and drug delivery .


Physical And Chemical Properties Analysis

5-Nitrobenzene-1,2,3-tricarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 546.4±50.0 °C at 760 mmHg, and a flash point of 240.4±18.6 °C . Its solubility in water is low, but it is soluble in acid and alkali solutions .

Scientific Research Applications

Enhanced Catalytic Ozonation

A study by Zhao, Ma, and Zhai (2010) explored the degradation of nitrobenzene in aqueous solutions, using ultrasound with different orthogonal dual frequencies in catalytic ozonation. The study revealed that the introduction of ultrasound enhances the degradation efficiency compared to ozonation or ultrasound alone. This process involved hydroxyl radical oxidation, with 5-nitrobenzene-1,2,3-tricarboxylic acid being one of the byproducts identified. The research demonstrates the potential application of 5-nitrobenzene-1,2,3-tricarboxylic acid in environmental remediation technologies, particularly in the degradation of harmful substances like nitrobenzene through advanced oxidation processes (Lei Zhao et al., 2010).

Electrophilic Aromatic Substitution

The kinetics and products of aromatic nitrations, including reactions involving substances like 1,2,3-trichlorobenzene and 1,3,5-trichloro-2-nitrobenzene, have been studied by Moodie and Stephens (1987). These reactions are key in understanding the behavior of compounds like 5-nitrobenzene-1,2,3-tricarboxylic acid in various chemical contexts, particularly in relation to electrophilic aromatic substitution processes. Such insights are crucial for the development of new synthetic pathways and the manipulation of aromatic compounds in chemical synthesis (R. B. Moodie & R. Stephens, 1987).

Photoreaction Studies

McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzenes, including derivatives like 3-CO2H and 3-OH, in concentrated hydrobromic acid. Their findings highlight the potential of using nitrobenzene derivatives, such as 5-nitrobenzene-1,2,3-tricarboxylic acid, in photoreaction studies. Such research could pave the way for novel applications in photochemistry and the development of new light-induced synthetic processes (Brian P. McIntyre et al., 2004).

Coordination Polymer Research

Yang, Cheng, Tu, and Wang (2013) synthesized and characterized a novel metal–organic framework using 5-nitrobenzene-1,2,3-tricarboxylic acid. This study exemplifies the application of 5-nitrobenzene-1,2,3-tricarboxylic acid in the field of coordination chemistry and materials science. The research into these metal-organic frameworks could have significant implications for the development of new materials with unique properties, such as in catalysis, gas storage, or as sensors (Yu-ting Yang et al., 2013).

Safety And Hazards

5-Nitrobenzene-1,2,3-tricarboxylic acid has low toxicity to the human body under general conditions, but it is still necessary to avoid inhalation and contact with skin, eyes, etc . When handling or using this compound, appropriate protective measures should be worn, such as gloves, protective glasses, and protective masks .

Future Directions

While specific future directions for 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that MOFs, which can be synthesized using benzenetricarboxylic acid derivatives, have potential applications in various fields. These include targeted drug delivery of medicinal compounds and development for medicinal applications .

properties

IUPAC Name

5-nitrobenzene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNHRJGEAFKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560222
Record name 5-Nitrobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,2,3-benzenetricarboxylic acid

CAS RN

3807-81-6
Record name 5-Nitrobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 125 g of 1,2,3-benzenetricarboxylic acid and 900 ml of concentrated sulfuric acid at 60°-70° C. is added, gradually over a 2 hour period, 312 g of potassium nitrate. The mixture is heated at 135°-140° C. for 16 hours, cooled and treated with ice and water. Some solid is separated out and is dissolved in water. The entire aqueous mixture is extracted with ether, the extract is washed with water and dried over magnesium sulfate. The ether is concentrated to a small volume, and petroleum ether is added to precipitate a white solid. The solid is collected and dried to give 76.5 g of 5-nitro-1,2,3-benzenetricarboxylic acid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
YT Yang, FX Cheng, CZ Tu, F Wang - Inorganic Chemistry Communications, 2013 - Elsevier
A novel metal–organic framework, namely [Cd 3 (NTC) 2 (bimh) 3 ⋅2H 2 O]⋅H 2 O (1) (H 3 NTC=5-nitrobenzene-1,2,3-tricarboxylic acid, bimh=1,6-bis(imidazol-1-yl)-hexane), has been …
Number of citations: 12 www.sciencedirect.com
LF Ma, QL Meng, LY Wang, B Liu, FP Liang - Dalton Transactions, 2010 - pubs.rsc.org
Six transition metal coordination polymers, [Cu3(nbta)2(bipy)2(H2O)2]·2H2O (1), [Cu3(nbta)2(bpp)2(H2O)2]·2H2O (2), [Co3(nbta)2(bipy)3(H2O)2]·2H2O (3), [Co3(nbta)2(bpp)2(H2O)2] (…
Number of citations: 40 pubs.rsc.org
YJ Ding, CX Zhao - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the heteronuclear coordination polymer, {[CuNa(C9H2NO8)(H2O)7]·4H2O}n, the CuII atom is coordinated by six O atoms from five water molecules and one 5-nitrobenzene-1,2,3-…
Number of citations: 8 scripts.iucr.org
SJ Li, WD Song, DL Miao, DY Ma - Acta Crystallographica Section C …, 2011 - scripts.iucr.org
In the centrosymmetric dinuclear anions of the title bimetallic complex, {[Mg(H2O)6][Cu2(C8H2NO7)2]·2H2O}n, each CuII ion is strongly coordinated by four O atoms in a distorted …
Number of citations: 4 scripts.iucr.org
Y Yang, Q Zhao, C Tu, F Cheng, F Wang - Inorganic Chemistry …, 2014 - Elsevier
A novel heterobimetallic coordination polymer, [Cd 8 Na(ntc) 6 (H 2 O) 8 ] (1), (H 3 ntc = 5-nitrobenzene-1,2,3-tricarboxylic acid) has been prepared under hydrothermal conditions and …
Number of citations: 11 www.sciencedirect.com
WD Song, SJ Li, LL Ji, SW Tong, DL Miao - Journal of Cluster Science, 2012 - Springer
Two new isostructural coordination polymers, namely, [Ln(nbtc)·2H 2 O] n [Ln = Eu (1), Tm (2)] (H 3 nbtc = 5-nitrobenzene-1,2,3-tricarboxylic acid), have been synthesized under …
Number of citations: 1 link.springer.com
李欢欢, 刘利, 明春伦, 崔广华 - 结构化学, 2014 - cnjournals.com
: A new Cd (II) coordination polymer,{Cd (Hnbta)(L)]· H2O} n (L= 1, 4-bis (5, 6-dime-thylbenzimidazol-l-yl) butane), H3nbta= 5-nitrobenzene-1, 2, 3-tricarboxylic acid), has been hydro-…
Number of citations: 2 cnjournals.com
CK Xia, W Sun, YY Min, K Yang, YL Wu - Polyhedron, 2018 - Elsevier
Fourteen new lanthanide coordination complexes based on tetracarboxyl tecton ligands, namely, [Ln(Hbtec)(H 2 O) 2 ] (Ln = La (1) Ce (2) Pr (3) Nd (4) Sm (5) Gd (6) Dy (7) Ho (8) Er (9) …
Number of citations: 10 www.sciencedirect.com
SY Zhang, X Zhang, H Li, Z Niu, W Shi… - Inorganic …, 2015 - ACS Publications
A ligand design approach, which requires rational design of ligand based on the knowledge of specific target, was applied for the synthesis of two interesting and robust MOFs 1 and 2 …
Number of citations: 36 pubs.acs.org
WY Yin, GY Zhuang, ZL Huang, HJ Cheng… - Journal of Solid State …, 2016 - Elsevier
Three cadmium coordination polymers, [Cd(bismip)] n (1), {[Cd(bismip)(phen)]·H 2 O} n (2) and {[Cd 2 (bismip) 2 (4,4′-bipy)]·2H 2 O} n (3) (H 2 bismip=5-(1H-benzoimidazol-2-…
Number of citations: 10 www.sciencedirect.com

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